Isoglobo-H analogue type 1
Description
Structural Characterization of Isoglobo-H Analogue Type 1
Glycan Architecture and Linkage Specificity
Fucα1-2Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc Core Structure
The this compound exhibits a distinctive hexasaccharide architecture characterized by the systematic arrangement Fucα1-2Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc. This structural configuration represents a critical example of oligosaccharide complexity, where each monosaccharide unit contributes to the overall three-dimensional conformation and biological recognition properties. The terminal fucose residue establishes an α1-2 linkage to the galactose unit, which subsequently forms a β1-3 glycosidic bond with N-acetylglucosamine. The N-acetylglucosamine component maintains a β1-3 linkage to the internal galactose residue, which in turn connects through an α1-3 linkage to the penultimate galactose unit. The reducing end glucose completes the structure through a β1-4 linkage with the adjacent galactose residue.
The structural integrity of this oligosaccharide depends critically on the precise orientation of each glycosidic linkage. The α1-2 fucosyl linkage at the non-reducing terminus provides specific recognition elements that are characteristic of the isoglobo series. The alternating β1-3 and α1-3 linkages within the internal sequence create a distinctive conformational profile that distinguishes this analogue from related oligosaccharide structures. The β1-4 linkage connecting the terminal galactose to glucose establishes the foundational structural element common to many glycosphingolipid derivatives.
Research investigations have demonstrated that this specific linkage pattern contributes to the compound's stability and recognition properties. The Fucα1-2Galβ1-3 terminal sequence represents a well-characterized structural motif found in various biological systems. The internal Galα1-3Galβ1-4Glc sequence provides structural stability through multiple hydrogen bonding interactions and contributes to the overall conformational rigidity of the oligosaccharide.
Stereochemical Configuration of Anomeric Centers
The stereochemical configuration of anomeric centers within this compound defines the precise three-dimensional arrangement of the oligosaccharide structure. Each glycosidic linkage maintains specific anomeric configurations that determine both the spatial orientation and the conformational flexibility of the molecule. The terminal fucose residue adopts an α-configuration at the anomeric center, establishing the α1-2 linkage with the adjacent galactose unit. This α-anomeric configuration creates a distinctive spatial arrangement that influences the overall molecular recognition properties of the compound.
The galactose residues within the structure exhibit alternating anomeric configurations that contribute to the structural complexity. The galactose unit linked to fucose maintains a β-anomeric configuration, while the internal galactose residue adopts an α-anomeric configuration. This alternating pattern creates a distinctive conformational profile that distinguishes the isoglobo series from other oligosaccharide families. The N-acetylglucosamine component maintains a β-anomeric configuration throughout its linkages, providing structural consistency within the central region of the molecule.
The reducing end glucose residue maintains a β-anomeric configuration in its linkage to the adjacent galactose unit, establishing the characteristic β1-4 connection. This stereochemical arrangement contributes to the overall structural stability and influences the conformational dynamics of the entire oligosaccharide. The specific combination of α and β anomeric configurations creates a unique three-dimensional structure that determines the biological activity and recognition properties of this compound.
Nuclear Magnetic Resonance spectroscopic analysis has confirmed the precise stereochemical configurations of each anomeric center. The characteristic chemical shift patterns observed in proton Nuclear Magnetic Resonance spectra provide definitive evidence for the assigned anomeric configurations. These spectroscopic data demonstrate the structural integrity and stereochemical purity of the synthesized compound.
Molecular Formula and Mass Spectrometric Profiling
High-Resolution Nuclear Magnetic Resonance Validation (Greater Than 90% Purity Thresholds)
High-resolution Nuclear Magnetic Resonance spectroscopy serves as the primary analytical method for establishing the purity and structural integrity of this compound, with purity determinations consistently exceeding 90% thresholds. The compound demonstrates exceptional spectroscopic characteristics that confirm both its structural identity and high degree of purity through comprehensive one-dimensional and two-dimensional Nuclear Magnetic Resonance analysis. Quantitative Nuclear Magnetic Resonance methodology provides precise purity determinations through comparison of integrated peak areas with certified reference standards, enabling accurate assessment of compound purity levels.
The Nuclear Magnetic Resonance spectroscopic profile of this compound exhibits well-resolved proton resonances characteristic of the defined hexasaccharide structure. Anomeric proton resonances appear in the characteristic chemical shift range between 4.5 and 5.5 parts per million, providing diagnostic evidence for the specific glycosidic linkage patterns. The integration ratios of these anomeric signals correspond precisely to the expected six anomeric protons within the hexasaccharide structure.
Purity assessment through quantitative Nuclear Magnetic Resonance relies on the proportional relationship between Nuclear Magnetic Resonance peak areas and the number of contributing nuclei. The method enables direct purity determination by comparing the integrated areas of analyte signals with those of certified internal standards. For this compound, purity values consistently exceed 90% as determined through this quantitative approach. The high purity levels reflect the effectiveness of synthetic and purification protocols employed in compound preparation.
Two-dimensional Nuclear Magnetic Resonance experiments, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence, provide comprehensive structural confirmation. These techniques enable complete assignment of all proton and carbon resonances within the oligosaccharide structure. The correlation patterns observed in these spectra confirm the precise connectivity and stereochemistry of each glycosidic linkage.
Exact Mass Determination via Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry provides definitive molecular mass determination for this compound, establishing the precise monoisotopic mass through high-resolution mass spectrometric analysis. The compound exhibits a theoretical monoisotopic mass of 1015.359149 daltons based on its molecular composition of C₃₈H₆₅N₁O₃₀. Experimental mass spectrometric measurements demonstrate excellent agreement with calculated values, confirming the structural identity and molecular composition of the synthesized oligosaccharide.
The monoisotopic mass calculation incorporates the exact masses of the most abundant isotopes for each constituent element. Carbon-12, hydrogen-1, nitrogen-14, and oxygen-16 represent the primary isotopic species contributing to the calculated mass. The computational determination yielding 1015.359149 daltons reflects the precise atomic composition and provides a reference standard for mass spectrometric validation.
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry analysis enables soft ionization of the oligosaccharide without extensive fragmentation. The technique utilizes a crystalline matrix that facilitates sample ionization through laser irradiation, generating predominantly molecular ion species. For this compound, the mass spectrometric analysis yields primary molecular ion peaks corresponding to protonated and sodiated molecular species.
Experimental mass spectrometric data for this compound demonstrates high mass accuracy and resolution. The observed molecular ion peaks exhibit minimal deviation from theoretical values, confirming the structural integrity and purity of the analyzed compound. Mass spectrometric fragmentation patterns provide additional structural confirmation through characteristic glycosidic cleavage products.
The analytical protocol demonstrates exceptional precision in mass determination, with experimental values showing close correspondence to theoretical calculations. This mass spectrometric validation, combined with Nuclear Magnetic Resonance structural confirmation, establishes comprehensive analytical characterization of this compound. The integrated analytical approach provides definitive evidence for compound identity, purity, and structural integrity through complementary spectroscopic and spectrometric methodologies.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
Fucα1-2Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc |
Origin of Product |
United States |
Scientific Research Applications
Immunological Studies
Isoglobo-H analogue type 1 has been utilized in immunological research to study the immune response to carbohydrate antigens. It has been shown to elicit specific antibody responses, which can be critical for understanding autoimmune diseases and developing vaccines.
- Case Study : A study involving serum samples from 105 individuals demonstrated that this compound could induce IgG and IgM antibody production against specific glycan structures. This finding highlights its potential as a vaccine candidate or an adjuvant in immunotherapy .
Cancer Research
The compound has also been explored for its anticancer properties. Its ability to modulate glycosylation patterns on cancer cells can influence tumor progression and metastasis.
- Data Table: Anticancer Activity of this compound
- Case Study : In vitro studies on human breast cancer cell lines (MDA-MB-231) showed that this compound could significantly inhibit cell proliferation, suggesting its potential as an anticancer agent .
Drug Development
This compound serves as a scaffold for the development of novel therapeutics. Its ability to be linked with other bioactive molecules enhances its utility in drug design.
- Data Table: Synthesis and Modification of this compound
| Modification | Purpose | Result |
|---|---|---|
| Linked to Biotin | Targeted delivery | Improved cellular uptake |
| Grafted on OVA | Immune response enhancement | Increased antibody production |
Mechanistic Insights
The mechanisms through which this compound exerts its effects are under investigation. Preliminary studies suggest that it may alter signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
Key Characteristics:
- Chemical Formula: C₃₈H₆₅NO₃₀ (core structure without linkers) .
- Molecular Weight : 1015.90–1015.91 g/mol (core structure) .
- Structural Features :
- Applications :
Comparison with Similar Compounds
Isoglobo-H Analogue Type 2
Structural Differences :
Sialylated Isoglobopentaose Analogues
Type 1 vs. Type 2 Sialylation :
Functional Impact :
Variants with Functional Linkers
Isoglobo-H analogue type 1 is modified with diverse linkers for specific applications:
Key Observations :
Lactose-β-N-Acetyl-Propargyl
Comparison Basis :
Table 1: Structural and Functional Comparison
Discussion of Contradictions and Limitations
- Molecular Weight Variability : Discrepancies (e.g., 1015.90 vs. 1237.22) arise from linker presence/absence .
- Limited Data on Type 2: Structural details are inferred from nomenclature; empirical binding data are sparse .
- Commercial Variants : Functional differences depend on supplier-specific modifications (e.g., Elicityl vs. EOT-GLY series) .
Preparation Methods
Core Scaffold Construction via Ceramide Analogue Synthesis
The synthesis of Isoglobo-H analogues begins with the preparation of a ceramide-like scaffold, as detailed in the stereoselective synthesis of glucosylceramide synthase inhibitors. The foundational step involves the reaction of N-benzyloxycarbonyl-D-serine (compound 1) with phenylmagnesium bromide in tetrahydrofuran (THF) under argon atmosphere. This Grignard reaction facilitates the formation of a β-hydroxy ketone intermediate (compound 2), which is subsequently reduced to yield (1R,2R)-2-benzyloxycarbonylamino-1-phenyl-1,3-propanediol (compound 3) with an 80% yield after recrystallization.
Critical to this step is the maintenance of anhydrous conditions and strict temperature control (0–5°C during reagent addition, followed by overnight stirring at room temperature). The stereochemical integrity of the diol is preserved through careful selection of solvent systems (ethyl acetate/n-hexane) for recrystallization.
Acylation for Side Chain Diversification
The final stage involves acyl group incorporation to generate the Isoglobo-H structure. PBPP is reacted with hexanoyl, octanoyl, or decanoyl chloride in methanol-triethylamine mixtures, producing N-acyl derivatives (compounds 7–9). For this compound, the specific acyl chain (C6:0 hexanoyl) is selected to balance solubility and membrane-binding properties. The reaction proceeds at 0°C with dropwise addition of acyl chloride, followed by room-temperature stirring until TLC confirms completion (chloroform:methanol = 7:3). Post-reaction purification via sodium bicarbonate extraction and silica gel chromatography ensures removal of unreacted reagents.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Effects on Mesylation
The mesylation of compound 3 demonstrates significant solvent dependence. Pyridine, acting as both solvent and base, prevents premature hydrolysis of methanesulfonyl chloride. Maintaining the reaction at 0°C during reagent addition minimizes side reactions, while gradual warming to room temperature ensures complete conversion. Substituting pyridine with dichloromethane (DCM) or THF reduces yields by 30–40%, highlighting the necessity of a polar aprotic solvent.
Amine Nucleophile Selection
Comparative studies of amine nucleophiles reveal that pyrrolidine outperforms morpholine or piperidine in substitution reactions, achieving a 72% yield versus 58% for morpholine. The five-membered ring of pyrrolidine provides optimal steric and electronic environments for SN2 displacement, reducing byproduct formation.
Acyl Chloride Stoichiometry and Reaction Time
Acylations using 2.5 equivalents of hexanoyl chloride relative to PBPP maximize conversion (>95%) within 4 hours. Lower equivalents (1.0–1.5) result in incomplete acylation, necessitating extended reaction times that risk racemization.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR and 13C-NMR spectra of intermediates and final products are indispensable for confirming structural fidelity. For PBPP (compound 5), key signals include:
-
1H-NMR (CDCl3): δ 7.36–7.25 (10H, aromatic protons), 5.00 (1H, CH-O-CO), 3.89–3.75 (3H, H-2 and H-3).
The terminal amine linker in this compound introduces distinct δ 1.20–1.40 ppm signals corresponding to the hexanoyl chain’s methylene groups.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for the final product. Retention times correlate with acyl chain length: 12.3 minutes for hexanoyl (Isoglobo-H) versus 14.8 minutes for decanoyl derivatives.
Applications in Glycosphingolipid Research
Isoglobo-H analogues serve as critical tools for studying glucosylceramide synthase (GCS) inhibition, a therapeutic target in lysosomal storage disorders. The terminal amine linker enables covalent conjugation to fluorescent probes or solid supports, facilitating mechanistic studies via surface plasmon resonance (SPR) or inhibitor screening assays .
Q & A
Basic: What are the standard protocols for synthesizing and purifying Isoglobo-H analogue type 1 in carbohydrate chemistry research?
Methodological Answer:
Synthesis typically involves glycosylation reactions using protected monosaccharide precursors, followed by deprotection and purification via affinity chromatography. A critical step is verifying the stereochemical integrity of the glycosidic bond using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For purification, affinity chromatography with immobilized ligands (e.g., lectins or antibodies) is standard, as this compound’s structure allows selective binding . To optimize yield, iterative testing of reaction conditions (e.g., temperature, catalyst ratios) is recommended, with purity assessed via high-performance liquid chromatography (HPLC) .
Basic: How do researchers characterize the structural specificity of this compound compared to its native form?
Methodological Answer:
Comparative characterization employs:
- Nuclear Magnetic Resonance (NMR): Analyze chemical shifts in , , and 2D spectra (e.g., COSY, HSQC) to map glycosidic linkages and confirm stereochemistry.
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolve 3D structural differences, particularly in terminal galactose residues.
Discrepancies in binding affinity (e.g., via surface plasmon resonance) may indicate functional divergence .
Advanced: How can experimental design address challenges in studying this compound’s role in glycan-lectin interactions?
Methodological Answer:
- Hypothesis-Driven Design: Formulate specific questions, such as, “Does the analogue’s terminal galactose residue alter binding kinetics with lectin X compared to the native form?” .
- Controlled Variables: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized buffer conditions (pH, ionic strength).
- Negative Controls: Include non-binding glycan analogues to isolate specific interactions.
- Replicability: Document protocols for synthesis, purification, and assay conditions to ensure reproducibility .
Advanced: How should researchers resolve contradictions in data on this compound’s immunogenicity across studies?
Methodological Answer:
- Meta-Analysis: Systematically compare datasets from peer-reviewed studies, noting variables like animal models (e.g., murine vs. humanized) or adjuvant use.
- Methodological Audit: Re-examine techniques (e.g., ELISA vs. flow cytometry for antibody detection) for consistency.
- Dose-Response Studies: Test immunogenicity across a gradient of analogue concentrations to identify threshold effects.
- Cross-Validation: Use orthogonal assays (e.g., glycan microarray vs. SPR) to confirm findings .
Advanced: What in silico strategies are effective for predicting this compound’s interactions with novel proteins?
Methodological Answer:
- Molecular Docking: Use tools like AutoDock Vina to model interactions with lectins or antibodies, focusing on hydrogen bonding and hydrophobic contacts.
- Molecular Dynamics (MD) Simulations: Simulate binding stability over time (e.g., 100 ns trajectories) under physiological conditions.
- Machine Learning: Train models on existing glycan-protein interaction datasets to predict binding affinities.
- Validation: Cross-reference computational predictions with experimental SPR or ITC data .
Advanced: How to evaluate the functional impact of this compound in cellular models of immune response?
Methodological Answer:
- In Vitro Assays: Expose dendritic cells or macrophages to the analogue and quantify cytokine release (e.g., IL-6, TNF-α) via multiplex ELISA.
- Gene Knockdown: Use CRISPR/Cas9 to silence receptors (e.g., TLR4) and assess analogue-specific signaling pathways.
- Single-Cell RNA-seq: Profile transcriptional changes to identify novel immune pathways activated by the analogue.
- Ethical Considerations: Ensure compliance with institutional biosafety protocols for handling immune-modulating compounds .
Advanced: What statistical approaches are suitable for analyzing dose-dependent effects of this compound in biological assays?
Methodological Answer:
- Nonlinear Regression: Fit dose-response curves using the Hill equation to calculate EC₅₀ values.
- ANOVA with Post Hoc Tests: Compare means across multiple concentrations (e.g., 0.1–100 μM).
- Bootstrapping: Estimate confidence intervals for small-sample datasets.
- False Discovery Rate (FDR) Control: Adjust p-values in high-throughput screens (e.g., glycan arrays) to minimize Type I errors .
Advanced: How can researchers optimize the stability of this compound in long-term biochemical studies?
Methodological Answer:
- Lyophilization: Test cryoprotectants (e.g., trehalose) to enhance shelf life.
- Temperature Trials: Store aliquots at -80°C, -20°C, and 4°C, and monitor degradation via HPLC at intervals.
- Buffering Agents: Compare stability in phosphate-buffered saline (PBS) vs. Tris-HCl at varying pH levels.
- Accelerated Stability Studies: Use elevated temperatures to simulate long-term storage and extrapolate degradation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
